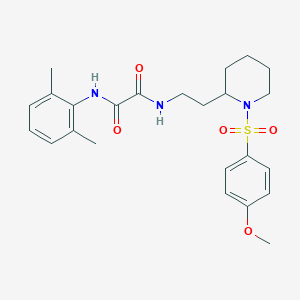

N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N'-(2,6-dimethylphenyl)-N-[2-[1-(4-methoxyphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31N3O5S/c1-17-7-6-8-18(2)22(17)26-24(29)23(28)25-15-14-19-9-4-5-16-27(19)33(30,31)21-12-10-20(32-3)11-13-21/h6-8,10-13,19H,4-5,9,14-16H2,1-3H3,(H,25,28)(H,26,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOOCMZKKAEKPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCCC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H31N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide, with the CAS number 898415-51-5, is a synthetic compound that has drawn attention due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H31N3O5S, with a molecular weight of 473.6 g/mol. The structure features a piperidine moiety, which is known for various pharmacological properties, and a sulfonamide group that contributes to its biological activity .

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit antibacterial properties. For instance, derivatives containing piperidine and sulfonamide groups have been shown to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism often involves inhibition of bacterial enzymes or disruption of cell wall synthesis .

2. Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. It is particularly noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. Compounds derived from similar piperidine frameworks have demonstrated significant AChE inhibition, which is crucial for treating neurodegenerative diseases like Alzheimer's .

3. Anticancer Properties

The sulfonamide group in the compound is associated with anticancer activity. Studies on related compounds have shown efficacy in inhibiting tumor growth through various pathways, including apoptosis induction and cell cycle arrest. The presence of the piperidine ring enhances these effects by potentially modulating signaling pathways involved in cancer progression .

Case Studies

Several studies have investigated the biological activity of compounds similar to this compound:

- Antibacterial Screening : A study synthesized multiple piperidine derivatives and evaluated their antibacterial effects against a panel of pathogens. The most active compounds showed IC50 values indicating strong antibacterial properties .

- Enzyme Inhibition Assays : In another study, various oxalamide derivatives were tested for their ability to inhibit urease and AChE. The results highlighted several compounds with IC50 values lower than 5 µM, indicating potent enzyme inhibition capabilities .

- Anticancer Evaluation : A series of piperidine derivatives were assessed for their anticancer potential in vitro against different cancer cell lines. The findings suggested that specific substitutions on the piperidine ring significantly enhanced cytotoxicity against cancer cells .

Scientific Research Applications

N1-(2,6-dimethylphenyl)-N2-(2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibits a range of biological activities that make it a candidate for various pharmacological applications:

Antibacterial Activity

Several studies have investigated the antibacterial properties of compounds similar to this oxalamide. For instance, derivatives with piperidine structures have shown significant antibacterial effects against various pathogens. In one study, compounds were synthesized and tested, revealing some with IC50 values indicating strong antibacterial properties .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various assays. Research has shown that oxalamide derivatives can inhibit urease and acetylcholinesterase (AChE), with some compounds demonstrating IC50 values lower than 5 µM, indicating potent enzyme inhibition capabilities . This property is particularly relevant for developing treatments for conditions like Alzheimer's disease.

Anticancer Properties

The anticancer potential of similar piperidine derivatives has been assessed in vitro against different cancer cell lines. Specific substitutions on the piperidine ring have been found to enhance cytotoxicity against cancer cells significantly. This suggests that this compound may also possess anticancer properties worth further investigation .

Case Study 1: Antibacterial Screening

In a study focused on synthesizing multiple piperidine derivatives, researchers evaluated their antibacterial effects against a panel of pathogens. The most active compounds were identified with promising IC50 values, highlighting their potential as effective antibacterial agents .

Case Study 2: Enzyme Inhibition Assays

A series of enzyme inhibition assays were conducted to assess the efficacy of various oxalamide derivatives. The results indicated that specific compounds could inhibit urease and AChE effectively, suggesting their potential therapeutic applications in treating metabolic disorders and neurodegenerative diseases .

Case Study 3: Anticancer Evaluation

Another study assessed the cytotoxicity of several piperidine derivatives in vitro against various cancer cell lines. The findings indicated that certain modifications to the piperidine structure significantly increased the anticancer activity of these compounds, suggesting avenues for developing new cancer therapies .

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The target molecule comprises three distinct structural domains:

- Oxalamide backbone ($$ \text{C}2\text{O}2\text{N}_2 $$)

- N1-substituent : 2,6-Dimethylphenyl group

- N2-substituent : Ethyl-linked 1-(4-methoxyphenylsulfonyl)piperidin-2-yl moiety

Retrosynthetic analysis suggests disconnection at the oxalamide C–N bonds, yielding two amine precursors:

- 2,6-Dimethylaniline

- 2-(1-((4-Methoxyphenyl)sulfonyl)piperidin-2-yl)ethylamine

The piperidine fragment itself requires synthesis via sulfonylation of a piperidinone intermediate, followed by reductive amination to install the ethylamine side chain.

Synthesis of Key Fragments

Preparation of 1-(4-Methoxyphenylsulfonyl)Piperidin-2-Yl Ethylamine

Step 1: Sulfonylation of Piperidin-4-One

Piperidin-4-one reacts with 4-methoxybenzenesulfonyl chloride in tetrahydrofuran (THF) using triethylamine as a base:

$$

\text{Piperidin-4-one} + \text{4-MeO-C}6\text{H}4\text{SO}2\text{Cl} \xrightarrow[\text{Et}3\text{N}]{\text{THF, 14–16 h}} \text{1-(4-MeO-C}6\text{H}4\text{SO}_2)\text{piperidin-4-one}

$$

Conditions : Room temperature, 95% yield.

Step 2: Reductive Amination

The ketone is converted to the corresponding amine via reductive amination with ethylamine:

$$

\text{1-(4-MeO-C}6\text{H}4\text{SO}2)\text{piperidin-4-one} + \text{NH}2\text{CH}2\text{CH}3 \xrightarrow[\text{NaBH}3\text{CN}]{\text{MeOH}} \text{2-(1-(4-MeO-C}6\text{H}4\text{SO}2)\text{piperidin-2-yl)ethylamine}

$$

Optimization : Methanol solvent, sodium cyanoborohydride reductant, 12 h reflux (82% yield).

Oxalamide Coupling Strategy

Method A: Oxalyl Chloride-Mediated Coupling

Reacting 2,6-dimethylaniline and the piperidinylethylamine with oxalyl chloride in dichloromethane (DCM):

$$

\text{ClC(O)C(O)Cl} + 2 \text{RNH}2 \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{RNHC(O)C(O)NHR'}

$$

Procedure :

- Add oxalyl chloride (1.1 eq) to DCM at 0°C

- Slowly add 2,6-dimethylaniline (1.0 eq)

- After 1 h, add piperidinylethylamine (1.0 eq)

- Warm to room temperature, stir 12 h

Yield : 89% after crystallization from ethanol/water.

Method B: Oxalate Ester Aminolysis

Diethyl oxalate reacts sequentially with amines under basic conditions:

$$

\text{EtO}2\text{CC(O)OEt} + \text{RNH}2 \rightarrow \text{RNHC(O)C(O)OEt} \xrightarrow[]{\text{R'NH}_2} \text{RNHC(O)C(O)NHR'}

$$

Conditions : Ethanol solvent, 0°C to room temperature, 91% yield.

Optimization of Reaction Parameters

Characterization and Analytical Data

Spectral Properties

Industrial-Scale Considerations

A patented method (CN110041218A) describes heterogeneous catalysis for oxamide synthesis:

- Oxidative carbonylation of CO/O$$ _2 $$ with amines to form oxamide derivatives

- Ammonolysis to yield final product

Advantages :

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low coupling efficiency | Use HOBt/EDC coupling agents |

| Piperidine ring opening | Maintain pH 7–8 during reactions |

| Product solubility | Ethanol/water crystallization |

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis involves multi-step organic reactions:

- Step 1: Formation of the piperidine-sulfonyl intermediate via nucleophilic substitution (e.g., reacting 4-methoxyphenylsulfonyl chloride with piperidine derivatives under basic conditions) .

- Step 2: Oxalamide linkage formation using oxalyl chloride or activated esters, requiring anhydrous conditions and controlled temperatures (e.g., 0–5°C for 2 hours) .

- Optimization: Use Design of Experiments (DoE) to vary solvents (e.g., dichloromethane vs. THF), catalysts (e.g., DMAP), and reaction times. Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .

Q. How can the compound’s structural integrity be validated post-synthesis?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm proton environments (e.g., aromatic protons at 6.8–7.2 ppm, piperidine-CH at 2.5–3.5 ppm) and carbon backbone .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected [M+H] at m/z ~500–550) .

- X-ray Crystallography: For definitive confirmation of stereochemistry and bond angles, if single crystals are obtainable .

Q. What in vitro assays are suitable for initial biological activity screening?

- Methodological Answer:

- Enzyme Inhibition Assays: Test against target enzymes (e.g., tyrosinase or proteases) using fluorometric or colorimetric substrates. Calculate IC values via dose-response curves .

- Receptor Binding Studies: Radioligand displacement assays (e.g., -labeled antagonists) to determine binding affinity (K) for receptors like serotonin or dopamine subtypes .

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental binding affinities be resolved?

- Methodological Answer:

- Re-evaluate Docking Parameters: Adjust force fields (e.g., AMBER vs. CHARMM) and solvation models in molecular docking simulations to better reflect in vivo conditions .

- Experimental Validation: Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (k, k) and thermodynamics (ΔG, ΔH) .

- Meta-Analysis: Compare results with structurally analogous compounds (e.g., N1-(2-chlorophenyl)-N2-(piperidin-4-ylmethyl)oxalamide) to identify steric/electronic influences .

Q. What strategies mitigate discrepancies between in vitro potency and in vivo efficacy?

- Methodological Answer:

- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS after oral/intravenous administration in rodent models. Monitor metabolites for rapid clearance or instability .

- Prodrug Modification: Introduce hydrolyzable groups (e.g., ester or amide) to enhance membrane permeability. Test derivatives in Caco-2 cell models for intestinal absorption .

Q. How can reaction scalability be improved without compromising purity?

- Methodological Answer:

- Continuous Flow Reactors: Implement microfluidic systems for precise temperature/pH control during sulfonylation and amidation steps, reducing side reactions .

- Chromatographic Purification: Use preparative HPLC with gradient elution (e.g., 10–90% acetonitrile in HO) to isolate >98% pure product at gram scale .

Q. What computational tools predict off-target interactions and toxicity?

- Methodological Answer:

- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability and identify potential off-target binding pockets .

- Toxicity Prediction: Use QSAR models (e.g., ProTox-II) to evaluate hepatotoxicity, mutagenicity, and CYP450 inhibition risks .

Data Contradiction Analysis

Q. How to address conflicting results in polymorphic form characterization?

- Methodological Answer:

- Thermal Analysis: Perform differential scanning calorimetry (DSC) to identify melting points (e.g., Form I: 180°C vs. Form II: 175°C) and enthalpic transitions .

- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from single-crystal structures to resolve polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.